

# Validating GPR68 Selectivity: A Comparative Guide to Ogerin Analogue 1

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and neurological disorders. Its activation by extracellular acidosis makes it a compelling therapeutic target. Ogerin was identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to protons. This guide provides a comparative analysis of **Ogerin analogue 1** (MS48107), a more potent and selective successor to Ogerin, to aid researchers in validating its GPR68 selectivity.

## **Comparative Selectivity Profile**

To objectively assess the selectivity of **Ogerin analogue 1** (MS48107), its activity at GPR68 and a panel of off-target receptors are compared with the parent compound, Ogerin, and a non-selective modulator, Lorazepam.



| Compoun<br>d                      | Target                                  | Assay<br>Type               | Potency /<br>Affinity                             | Off-<br>Target(s)            | Off-Target<br>Affinity<br>(Ki) | Referenc<br>e |
|-----------------------------------|-----------------------------------------|-----------------------------|---------------------------------------------------|------------------------------|--------------------------------|---------------|
| Ogerin<br>analogue 1<br>(MS48107) | GPR68                                   | cAMP<br>Assay               | ~33-fold ><br>Ogerin                              | 5-HT2B<br>Receptor           | 219 nM<br>(antagonist<br>)     | [1]           |
| MT1<br>Receptor                   | 5900 nM<br>(weak<br>agonist)            | [1]                         |                                                   |                              |                                |               |
| MT2<br>Receptor                   | 1100 nM<br>(weak<br>partial<br>agonist) | [1]                         |                                                   |                              |                                |               |
| Ogerin                            | GPR68                                   | Calcium<br>Mobilizatio<br>n | pEC50 =<br>6.83                                   | Adenosine<br>A2A<br>Receptor | 220 nM<br>(antagonist<br>)     |               |
| Lorazepam                         | GPR68                                   | Functional<br>Assays        | Positive<br>Allosteric<br>Modulator<br>(µM range) | GABA-A<br>Receptor           | High<br>Affinity (nM<br>range) | [2][3][4]     |

#### **Key Observations:**

- **Ogerin analogue 1** (MS48107) demonstrates a significantly enhanced allosteric activity at GPR68 compared to Ogerin.[1]
- While exhibiting high selectivity, MS48107 does show some moderate affinity for the 5-HT2B receptor, where it acts as an antagonist. Its activity at melatonin receptors (MT1 and MT2) is considerably weaker.
- Ogerin, the parent compound, also displays good selectivity but has a known off-target interaction with the adenosine A2A receptor.



 Lorazepam, a known benzodiazepine, acts as a non-selective positive allosteric modulator of GPR68.[2][3] Its primary, high-affinity target is the GABA-A receptor, highlighting the importance of screening against relevant central nervous system targets when evaluating GPR68 modulators.[5][6]

## **GPR68 Signaling and Assay Workflow**

To understand the experimental validation of these compounds, it is crucial to visualize the underlying signaling pathways and the general workflow for assessing selectivity.



**GPR68 Signaling Pathway** 







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Validating GPR68 Selectivity: A Comparative Guide to Ogerin Analogue 1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605486#validating-ogerin-analogue-1-gpr68-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com